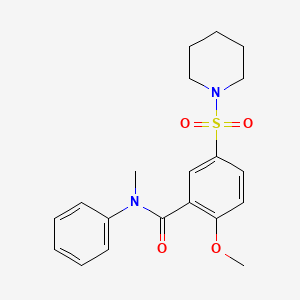![molecular formula C13H17ClFNO2S B4721081 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B4721081.png)
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine
Descripción general
Descripción
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine, also known as CFM-2, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. CFM-2 has been shown to have potential therapeutic applications in a variety of neurological disorders, including stroke, traumatic brain injury, and chronic pain.
Mecanismo De Acción
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine acts as a competitive antagonist of the NMDA receptor, which is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory formation. By blocking the NMDA receptor, 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine can reduce the influx of calcium ions into neurons, which can lead to a reduction in excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the NMDA receptor, 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine has been shown to modulate the activity of other ion channels, including voltage-gated calcium channels and transient receptor potential channels. 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects in models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine has several advantages for use in laboratory experiments. It is a highly selective antagonist of the NMDA receptor, which allows for precise manipulation of the receptor's activity. In addition, 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine has been shown to have good bioavailability and pharmacokinetics, which makes it a useful tool for in vivo studies. However, one limitation of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine is its relatively short half-life, which may require frequent dosing in some experimental paradigms.
Direcciones Futuras
There are several potential future directions for research on 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine. One area of interest is the potential therapeutic applications of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of novel compounds based on the structure of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine, which may have improved pharmacokinetic and pharmacodynamic properties. Finally, further studies are needed to elucidate the precise mechanisms of action of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine and its effects on other ion channels and signaling pathways in the brain.
Aplicaciones Científicas De Investigación
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine has been extensively studied in both in vitro and in vivo models to investigate its potential therapeutic applications. In animal models of stroke and traumatic brain injury, 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine has been shown to reduce neuronal damage and improve neurological function. In addition, 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine has been shown to have analgesic effects in animal models of chronic pain.
Propiedades
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-3-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO2S/c1-10-4-3-7-16(8-10)19(17,18)9-11-12(14)5-2-6-13(11)15/h2,5-6,10H,3-4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYJNNHSBQHEOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-methyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4720999.png)
![N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide](/img/structure/B4721000.png)

![1-(3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B4721011.png)
![4-(acetylamino)-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4721018.png)
![5-(difluoromethyl)-3-methyl-1-[2-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4721024.png)
![3-(4-chlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4721028.png)
![5-(2-furyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4721034.png)
![6-ethyl-4-[(4-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B4721041.png)
![N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide](/img/structure/B4721045.png)
![1-({[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4721052.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4721080.png)

![1-[(3-nitrobenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4721094.png)